

Tetrakis(dimethoxyboryl)methane: A Tetrahedral Building Block for Advanced Materials

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Compound of Interest

Compound Name: Tetrakis(dimethoxyboryl)methane

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(dimethoxyboryl)methane and its derivatives are versatile tetrahedral building blocks that have garnered significant interest in materials science. Their rigid, three-dimensional structure makes them ideal precursors for the synthesis of highly porous and robust materials, particularly 3D Covalent Organic Frameworks (COFs). These materials exhibit exceptional properties, including high thermal stability, large surface areas, and low densities, making them promising candidates for a wide range of applications, including gas storage, separation, and catalysis. This document provides an overview of the applications of **tetrakis(dimethoxyboryl)methane**-derived building blocks and detailed protocols for the synthesis of advanced materials.

Applications in Materials Science

The primary application of **tetrakis(dimethoxyboryl)methane** derivatives, specifically tetra(4-dihydroxyborylphenyl)methane, lies in the synthesis of 3D COFs. These materials are constructed from strong covalent bonds (C-C, C-O, C-B, and B-O), which impart remarkable thermal stability, often exceeding 400-500°C.^{[1][2][3][4]} The tetrahedral geometry of the building block directs the formation of extended, crystalline, and porous networks.

Key application areas for materials derived from these building blocks include:

- **Gas Storage:** The high porosity and large surface area of COFs synthesized from tetrahedral boronic acids make them excellent candidates for storing gases such as hydrogen and methane.[5] For instance, COF-102 and COF-103 have demonstrated high methane storage capacities.[5]
- **Separation:** The tunable pore sizes of these materials can be exploited for the selective separation of gases and small molecules.
- **Catalysis:** The robust framework of these COFs can serve as a support for catalytic species, or the framework itself can possess catalytic activity.
- **Drug Delivery:** The porous nature of these materials offers potential for the encapsulation and controlled release of therapeutic agents.

Quantitative Data of Materials

The properties of 3D COFs synthesized from tetrahedral building blocks derived from **tetrakis(dimethoxyboryl)methane** and its silicon analog are summarized in the table below. These materials exhibit exceptionally high surface areas and low densities.

Material	Tetrahedral Building Block	Co-building Block	BET Surface Area (m ² /g)	Density (g/cm ³)	Thermal Stability (°C)
COF-102	Tetra(4-dihydroxyborylphenyl)methane	None (Self-condensation)	3472[1][2][3][4]	-	400-500[1][2][3][4]
COF-103	Tetra(4-dihydroxyborylphenyl)silane	None (Self-condensation)	4210[1][2][3][4]	-	400-500[1][2][3][4]
COF-105	Tetra(4-dihydroxyborylphenyl)methane	2,3,6,7,10,11-hexahydroxytriphenylene	-	-	400-500[3]
COF-108	Tetra(4-dihydroxyborylphenyl)silane	2,3,6,7,10,11-hexahydroxytriphenylene	-	0.17[1][3]	400-500[3]

Experimental Protocols

The following section details the experimental protocols for the synthesis of materials using **tetrakis(dimethoxyboryl)methane** derivatives. The primary derivative used in the synthesis of 3D COFs is tetra(4-dihydroxyborylphenyl)methane, which can be synthesized from **tetrakis(dimethoxyboryl)methane** via hydrolysis.

Protocol 1: Solvothermal Synthesis of COF-102

This protocol describes the synthesis of COF-102 via the self-condensation of tetra(4-dihydroxyborylphenyl)methane (TBPM).

Materials:

- Tetra(4-dihydroxyborylphenyl)methane (TBPM)

- Mesitylene
- 1,4-Dioxane
- Pyrex tube

Procedure:

- Suspend tetra(4-dihydroxyborylphenyl)methane (TBPM) in a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane.^[3]
- Place the suspension in a Pyrex tube.
- Partially evacuate the tube to approximately 150 mtorr.^[3]
- Seal the Pyrex tube.
- Heat the sealed tube at 85°C for 4 days.^[3]
- After the reaction is complete, a white crystalline solid (COF-102) will have formed.
- Allow the tube to cool to room temperature.
- Open the tube and collect the solid product by filtration.
- Wash the product thoroughly with an appropriate anhydrous solvent (e.g., acetone) to remove any unreacted monomers and residual solvent.
- Dry the purified COF-102 under vacuum.

Protocol 2: Solvothermal Synthesis of COF-103

This protocol describes the synthesis of COF-103 from the silicon analogue, tetra(4-dihydroxyborylphenyl)silane (TBPS).

Materials:

- Tetra(4-dihydroxyborylphenyl)silane (TBPS)

- Mesitylene
- 1,4-Dioxane
- Pyrex tube

Procedure:

- Suspend tetra(4-dihydroxyborylphenyl)silane (TBPS) in a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane.[3]
- Place the suspension in a Pyrex tube.
- Partially evacuate the tube to approximately 150 mtorr.[3]
- Seal the Pyrex tube.
- Heat the sealed tube at 85°C for 4 days.[3]
- A white crystalline solid (COF-103) will form.
- After cooling to room temperature, open the tube and collect the product by filtration.
- Wash the solid with an anhydrous solvent to remove impurities.
- Dry the final product, COF-103, under vacuum.

Visualizations

Experimental Workflow for Solvothermal Synthesis of 3D COFs

The following diagram illustrates the general workflow for the solvothermal synthesis of 3D COFs like COF-102 and COF-103.

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